Z-D-Ser(tbu)-ome
Overview
Description
Z-D-Ser(tbu)-ome: , also known as N-α-benzyloxycarbonyl-O-tert-butyl-D-serine, is an organic compound with the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol . It is a derivative of the amino acid serine, where the hydroxyl group is protected by a tert-butyl group, and the amino group is protected by a benzyloxycarbonyl (Z) group. This compound is primarily used in peptide synthesis and other biochemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Ser(tbu)-ome typically involves the protection of the hydroxyl group of serine with a tert-butyl group and the amino group with a benzyloxycarbonyl group. The general steps are as follows:
Protection of the Hydroxyl Group: Serine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Protection of the Amino Group: The resulting compound is then treated with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base to protect the amino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Large-scale Protection Reactions: Using industrial reactors, the protection reactions are carried out with precise control over temperature, pH, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-D-Ser(tbu)-ome can undergo oxidation reactions, where the hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can also undergo reduction reactions, where the benzyloxycarbonyl group can be reduced to form the free amine.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Free amines.
Substitution Products: Compounds with new functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry: Z-D-Ser(tbu)-ome is widely used in peptide synthesis as a protected serine derivative. It allows for selective deprotection and incorporation into peptide chains without interfering with other functional groups .
Biology: In biological research, this compound is used to study protein structure and function. It serves as a building block for synthetic peptides that mimic natural proteins .
Medicine: The compound is used in the development of peptide-based drugs. Its protected form ensures stability during synthesis and can be selectively deprotected to yield active peptides .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). It is also used in the production of diagnostic reagents .
Mechanism of Action
Mechanism: Z-D-Ser(tbu)-ome exerts its effects primarily through its role as a protected amino acid derivative. In peptide synthesis, it allows for the selective incorporation of serine residues into peptide chains. The benzyloxycarbonyl group protects the amino group, preventing unwanted reactions, while the tert-butyl group protects the hydroxyl group .
Molecular Targets and Pathways: The compound targets peptide synthesis pathways, where it is incorporated into growing peptide chains. The protecting groups are selectively removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
N-α-benzyloxycarbonyl-O-tert-butyl-L-serine: Similar in structure but with the L-isomer of serine.
N-α-benzyloxycarbonyl-O-tert-butyl-L-threonine: Similar protecting groups but with threonine instead of serine.
N-α-benzyloxycarbonyl-O-tert-butyl-D-threonine: Similar protecting groups but with the D-isomer of threonine.
Uniqueness: Z-D-Ser(tbu)-ome is unique due to its specific configuration (D-isomer) and the combination of protecting groups. This makes it particularly useful in the synthesis of peptides that require the D-isomer of serine, providing stability and selectivity during synthesis .
Properties
IUPAC Name |
methyl (2R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)20-4)17-15(19)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAXPCYVVRYQNO-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427175 | |
Record name | Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-D-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93204-37-6 | |
Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-D-serine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93204-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-D-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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